molecular formula C22H24ClN5O3 B602263 Domperidone Impurity C CAS No. 118435-03-3

Domperidone Impurity C

Cat. No. B602263
CAS RN: 118435-03-3
M. Wt: 441.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Domperidone Impurity C is a derivative of Domperidone . Domperidone is a powerful peripheral dopamine receptor antagonist . It is used in laboratory tests as prescribed in the European Pharmacopoeia .


Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization, which is similar to the synthetic route of intermediate 1 .


Molecular Structure Analysis

The molecular formula of Domperidone Impurity C is C22H24ClN5O3.H2O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Domperidone involve coupling reactions, cyclization, and reduction .

Scientific Research Applications

Preparation of Domperidone

Domperidone is a powerful peripheral dopamine receptor antagonist . The synthetic methods and processes of this drug involve the coupling reaction of two benzimidazolone derivatives . Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone . Moreover, the methods used to synthesize domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

Degradation Studies

Domperidone was subjected to acid, base-mediated hydrolysis, peroxide-mediated oxidation, photolysis, and thermal degradation according to ICH guidelines to observe the stability of the selected drug under the stress conditions . Although the drug is resistant to base hydrolysis, photolysis, and thermal stressors, two degradants (DP-ISO1 and DP-ISO2) were formed in acid-mediated hydrolysis . Oxidation with hydrogen peroxide also resulted in one product (DP-OX) . All three degradants were isolated from the crude reaction mixture by preparative high-performance liquid chromatography and supercritical fluid chromatography .

Quantitative Estimation in Pharmaceutical Dosage

A gradient reversed-phase liquid chromatographic (RP-LC) method was developed for the quantitative estimation of impurities in the pharmaceutical dosage form of Omeprazole and Domperidone capsules . The mean average of the areas for domperidone, its six impurities, and droperidol were determined and plotted against concentration .

Safety And Hazards

Domperidone, the parent compound of Domperidone Impurity C, is harmful if swallowed and is suspected of damaging fertility or the unborn child .

Future Directions

Understanding the advantages and drawbacks of the synthetic methodologies used to prepare Domperidone could provide insights for the development of new strategies to prepare Domperidone and its impurities, including Domperidone Impurity C . The methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

properties

IUPAC Name

6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXNVTGQTMNCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Domperidone Impurity C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.